1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol 1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1417793-62-4
VCID: VC8238938
InChI: InChI=1S/C12H16BrNO3S/c13-9-10-1-3-12(4-2-10)18(16,17)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2
SMILES: C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)CBr
Molecular Formula: C12H16BrNO3S
Molecular Weight: 334.23 g/mol

1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol

CAS No.: 1417793-62-4

Cat. No.: VC8238938

Molecular Formula: C12H16BrNO3S

Molecular Weight: 334.23 g/mol

* For research use only. Not for human or veterinary use.

1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol - 1417793-62-4

Specification

CAS No. 1417793-62-4
Molecular Formula C12H16BrNO3S
Molecular Weight 334.23 g/mol
IUPAC Name 1-[4-(bromomethyl)phenyl]sulfonylpiperidin-4-ol
Standard InChI InChI=1S/C12H16BrNO3S/c13-9-10-1-3-12(4-2-10)18(16,17)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2
Standard InChI Key MVHDACXGSQMFEM-UHFFFAOYSA-N
SMILES C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)CBr
Canonical SMILES C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)CBr

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Characteristics

  • Molecular weight: 334.23 g/mol .

  • Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to the sulfonyl group’s polarity. Limited aqueous solubility is expected, consistent with analogous sulfonamides .

  • Storage: Recommended storage at 2–8°C to maintain stability, avoiding prolonged exposure to moisture or light .

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol typically involves a two-step protocol:

  • Sulfonylation of Piperidin-4-ol:
    Piperidin-4-ol reacts with 4-(bromomethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide linkage. This method parallels the synthesis of related compounds, such as 1-((4-bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol.

    Piperidin-4-ol + 4-(Bromomethyl)benzenesulfonyl chlorideBase1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol\text{Piperidin-4-ol + 4-(Bromomethyl)benzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol}
  • Purification:
    Crude product purification via recrystallization (e.g., using ethanol or n-hexane) or column chromatography yields high-purity material (>95%) .

Derivative Development

The bromomethyl group serves as a handle for further functionalization:

  • Nucleophilic Substitution: Reacting with amines or thiols generates secondary amines or sulfides, respectively.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids could extend the aromatic system, a strategy employed in anticancer agent development .

Biological and Industrial Applications

Materials Science Applications

The sulfonyl group’s electron-withdrawing nature and the bromine atom’s polarizability make this compound a candidate for:

  • Ionic Liquid Crystals: Useful in electro-optical devices due to tunable mesomorphic properties.

  • Polymer Modifiers: Bromine atoms can initiate radical polymerization or serve as crosslinking sites.

Future Research Directions

Biological Screening

  • Kinase Inhibition Assays: Evaluate efficacy against sphingosine kinases (SK1/SK2) given structural similarities to PF-543 derivatives .

  • Neuroprotective Studies: Test for acetylcholinesterase inhibition, leveraging the piperidine scaffold’s precedent in Alzheimer’s research.

Process Optimization

  • Green Chemistry Approaches: Explore catalytic hydrogenation (e.g., Pd/C) for intermediate reductions, reducing reliance on hazardous reagents .

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